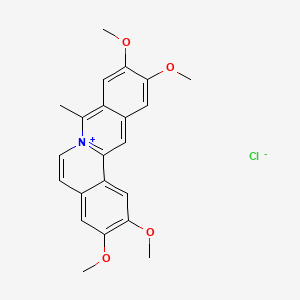
Coralyne chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coralyne chloride is a protoberberine alkaloid known for its potent anti-cancer activities. It acts as a topoisomerase I poison, inducing DNA cleavage mediated by topoisomerase I. This compound is also used in the preparation of coralyne derivatives and as a DNA-binding fluorescent probe .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coralyne chloride can be synthesized through a five-step process from commercially available materials, achieving an overall yield of 56% . The synthetic route involves the following steps:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups to enhance biological activity.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Coralyne chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its binding affinity to DNA.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Coralyne chloride has a wide range of scientific research applications:
Chemistry: Used as a DNA-binding fluorescent probe to study nucleic acid interactions.
Mechanism of Action
Coralyne chloride is compared with other protoberberine alkaloids such as berberine and palmatine:
Berberine: Similar to this compound, berberine also intercalates into DNA and exhibits anti-cancer properties.
Uniqueness: this compound’s unique ability to stabilize non-duplex DNA structures and its potent inhibition of topoisomerase I distinguish it from other similar compounds. Its higher binding affinity and greater potency make it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
- Berberine
- Palmatine
- Coptisine
Properties
CAS No. |
6872-73-7 |
|---|---|
Molecular Formula |
C22H22NO4+ |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |
InChI Key |
GOEJQGGEIVSVOK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Key on ui other cas no. |
38989-38-7 |
Pictograms |
Acute Toxic |
Related CAS |
38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |
Synonyms |
coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


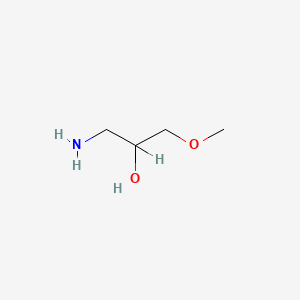
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)

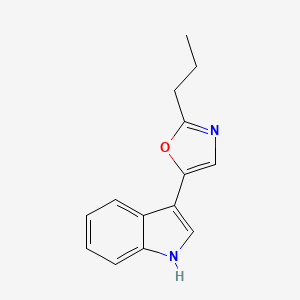
![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)
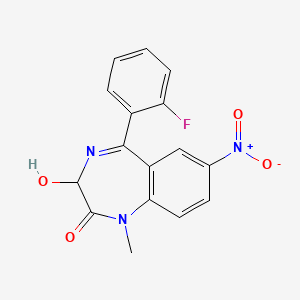
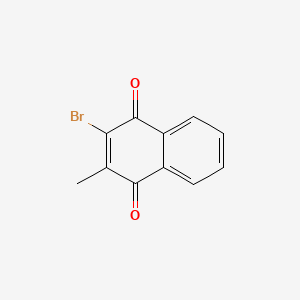
![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)
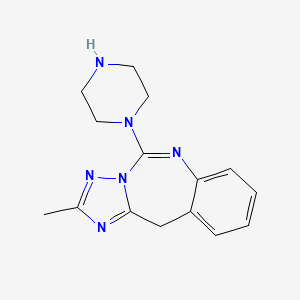
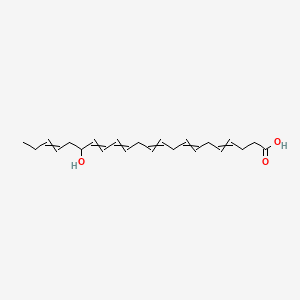
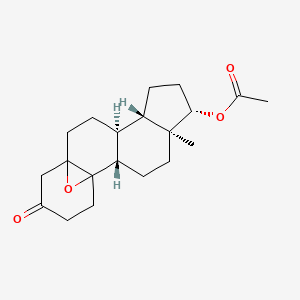


![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
